Cas no 2137093-11-7 ((2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid)

(2S)-2-Amino-3-(2-nitrobenzenesulfonamido)propanoic acid is a chiral sulfonamide-protected amino acid derivative, primarily utilized in peptide synthesis and medicinal chemistry. Its key advantages include the presence of a 2-nitrobenzenesulfonyl (o-NBS) group, which serves as an effective protecting group for amines, enabling selective deprotection under mild conditions. The compound’s stereochemical purity (S-configuration) ensures precise control in asymmetric synthesis. Additionally, the o-NBS group enhances solubility in organic solvents, facilitating reactions in non-aqueous systems. This derivative is particularly valuable in multi-step syntheses where orthogonal protection strategies are required. Its stability under standard conditions and compatibility with common coupling reagents further underscore its utility in complex molecular constructions.
(2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid structure
2137093-11-7 structure
商品名:(2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid
CAS番号:2137093-11-7
MF:C9H11N3O6S
メガワット:289.265140771866
CID:6427846
PubChem ID:68613123

(2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid
    • EN300-1169225
    • 2137093-11-7
    • インチ: 1S/C9H11N3O6S/c10-6(9(13)14)5-11-19(17,18)8-4-2-1-3-7(8)12(15)16/h1-4,6,11H,5,10H2,(H,13,14)/t6-/m0/s1
    • InChIKey: LBGHYHDICSDCAH-LURJTMIESA-N
    • ほほえんだ: S(C1C=CC=CC=1[N+](=O)[O-])(NC[C@@H](C(=O)O)N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 289.03685625g/mol
  • どういたいしつりょう: 289.03685625g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 440
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 164Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.9

(2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1169225-0.05g
(2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid
2137093-11-7
0.05g
$1737.0 2023-06-08
Enamine
EN300-1169225-10.0g
(2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid
2137093-11-7
10g
$8889.0 2023-06-08
Enamine
EN300-1169225-500mg
(2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid
2137093-11-7
500mg
$671.0 2023-10-03
Enamine
EN300-1169225-2500mg
(2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid
2137093-11-7
2500mg
$1370.0 2023-10-03
Enamine
EN300-1169225-5000mg
(2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid
2137093-11-7
5000mg
$2028.0 2023-10-03
Enamine
EN300-1169225-10000mg
(2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid
2137093-11-7
10000mg
$3007.0 2023-10-03
Enamine
EN300-1169225-1000mg
(2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid
2137093-11-7
1000mg
$699.0 2023-10-03
Enamine
EN300-1169225-0.1g
(2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid
2137093-11-7
0.1g
$1819.0 2023-06-08
Enamine
EN300-1169225-2.5g
(2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid
2137093-11-7
2.5g
$4052.0 2023-06-08
Enamine
EN300-1169225-100mg
(2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid
2137093-11-7
100mg
$615.0 2023-10-03

(2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid 関連文献

(2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acidに関する追加情報

Recent Advances in the Study of (2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid (CAS: 2137093-11-7)

The compound (2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid (CAS: 2137093-11-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of (2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid as a versatile building block in the synthesis of peptide-based therapeutics. Its incorporation into peptide chains has been shown to enhance stability and bioavailability, making it a promising candidate for the development of novel antimicrobial and anticancer agents. Researchers have also explored its utility as a protecting group in peptide synthesis, owing to the unique reactivity of the 2-nitrobenzenesulfonamide moiety.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's ability to inhibit key enzymes involved in bacterial cell wall biosynthesis. The study utilized a combination of X-ray crystallography and molecular docking simulations to elucidate the binding interactions between (2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid and its target enzymes. These findings open new avenues for the design of next-generation antibiotics with improved efficacy against drug-resistant bacterial strains.

Another area of active research involves the compound's potential as a modulator of protein-protein interactions (PPIs). A recent preprint on bioRxiv reported that derivatives of (2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid can selectively disrupt critical PPIs in cancer signaling pathways. The study employed high-throughput screening and structure-activity relationship (SAR) analysis to identify the most potent analogs, which showed promising results in preclinical models of breast and lung cancer.

From a synthetic chemistry perspective, novel methodologies have been developed for the efficient preparation of (2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid and its derivatives. A recent publication in Organic Letters described a one-pot synthesis approach that significantly improves yield and reduces purification steps compared to traditional methods. This advancement is particularly important for scaling up production for potential clinical applications.

Looking forward, researchers are investigating the compound's potential in targeted drug delivery systems. Preliminary data suggests that conjugation of (2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid to nanoparticle carriers can enhance tumor-specific accumulation while minimizing off-target effects. These developments position the compound as a valuable tool in the emerging field of precision medicine.

In conclusion, (2S)-2-amino-3-(2-nitrobenzenesulfonamido)propanoic acid (CAS: 2137093-11-7) represents a multifaceted compound with diverse applications in medicinal chemistry and drug development. The recent research highlights its potential as both a therapeutic agent and a synthetic building block, warranting further investigation into its pharmacological properties and clinical potential.

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